molecular formula C6H2BrFINO2 B2517655 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene CAS No. 1805552-21-9

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

Cat. No.: B2517655
CAS No.: 1805552-21-9
M. Wt: 345.894
InChI Key: CPLSEYXNKDAIPP-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2 It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine substituents through halogenation reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, iodine monochloride, and catalysts such as iron(III) bromide.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can include various halogenated or nitro-substituted benzenes.

    Reduction Products: The primary product is the corresponding amine derivative.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene in chemical reactions involves:

Comparison with Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene

Comparison: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is unique due to the presence of three different halogens and a nitro group on the benzene ring. This combination of substituents can significantly influence its reactivity and the types of reactions it can undergo compared to similar compounds with fewer or different substituents .

Properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLSEYXNKDAIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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